molecular formula C5H7NO2S2 B8682387 4-Methylthiophene-3-sulfonamide

4-Methylthiophene-3-sulfonamide

Cat. No.: B8682387
M. Wt: 177.2 g/mol
InChI Key: HQFMOBXHWXNYDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylthiophene-3-sulfonamide is a synthetic organic compound that features both a thiophene heterocycle and a sulfonamide functional group, making it a valuable building block in pharmaceutical and agrochemical research. The thiophene ring is a privileged scaffold in medicinal chemistry, serving as a bioisostere for phenyl rings and other aromatic systems to optimize a drug candidate's properties, such as its metabolic stability and binding affinity to biological targets . The incorporation of a sulfonamide group significantly expands the compound's potential, as this moiety is known to confer a range of pharmacological activities, including anti-carbonic anhydrase and anti-dihydropteroate synthetase effects . This compound is primarily used as a key intermediate in the discovery and development of new therapeutic agents. Its structure offers sites for further chemical modification, allowing researchers to create diverse libraries of molecules for screening against various disease targets. The specific 4-methyl-3-sulfonamide substitution pattern on the thiophene ring is of particular interest for structure-activity relationship (SAR) studies, as subtle changes in the ring's substitution can profoundly influence the biological activity and physicochemical properties of the resulting molecules . Researchers utilize this chemical in projects aimed at developing agents with potential anti-inflammatory, antimicrobial, or anticancer activities, leveraging the known biological importance of both the thiophene and sulfonamide pharmacophores . Key Applications: • Medicinal Chemistry: Serves as a versatile synthetic intermediate and core scaffold for drug discovery programs. • Biological Screening: Used in the design and synthesis of novel compounds for high-throughput screening against various enzymatic and cellular targets. • Structure-Activity Relationship (SAR) Studies: The methyl and sulfonamide groups provide points for systematic modification to explore and optimize interactions with biological receptors. This product is intended for research purposes in a controlled laboratory setting. It is strictly for in vitro use and is not classified as a drug, antibiotic, or pesticide. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H7NO2S2

Molecular Weight

177.2 g/mol

IUPAC Name

4-methylthiophene-3-sulfonamide

InChI

InChI=1S/C5H7NO2S2/c1-4-2-9-3-5(4)10(6,7)8/h2-3H,1H3,(H2,6,7,8)

InChI Key

HQFMOBXHWXNYDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC=C1S(=O)(=O)N

Origin of Product

United States

Synthetic Methodologies for 4 Methylthiophene 3 Sulfonamide and Its Analogues

Retrosynthetic Analysis and Key Synthetic Precursors for 4-Methylthiophene-3-sulfonamide

A retrosynthetic analysis of this compound reveals that the primary disconnection is at the sulfur-nitrogen bond of the sulfonamide group. This leads to the key precursor, 4-methylthiophene-3-sulfonyl chloride, and an ammonia (B1221849) source. The sulfonyl chloride itself can be conceptually derived from 3-methylthiophene (B123197) through a sulfonation reaction. Therefore, the synthesis hinges on the effective preparation and subsequent amidation of 4-methylthiophene-3-sulfonyl chloride.

Classical Synthetic Approaches for Thiophene-Sulfonamides

Traditional methods for the synthesis of thiophene-sulfonamides, including this compound, often involve multi-step sequences that have been well-established in organic chemistry.

Electrophilic Sulfonation of Thiophene (B33073) Precursors and Subsequent Amidation

Electrophilic aromatic sulfonation is a fundamental reaction for introducing a sulfonic acid group onto an aromatic ring. For thiophene, this reaction is well-known and typically occurs at the more reactive 2-position. The sulfonation of thiophene can be achieved using reagents like sulfuric acid. Chlorosulfonic acid is also a common and effective agent for this transformation. The resulting sulfonic acid can then be converted to the sulfonyl chloride, which is subsequently amidated to form the sulfonamide.

However, achieving sulfonation at the 3-position of a 4-methylthiophene can be challenging due to the directing effects of the methyl group and the inherent reactivity of the thiophene ring.

Halogenation-Sulfonylation-Amidation Sequences

A more regioselective approach to this compound involves a sequence of halogenation, sulfonylation, and amidation. A documented synthesis of 4-methyl-3-thiophenesulfonyl chloride starts from lithium 4-methyl-3-thiophenesulfinate. This intermediate is treated with N-chlorosuccinimide to yield the desired sulfonyl chloride.

The subsequent amidation of 4-methyl-3-thiophenesulfonyl chloride is carried out by reacting it with concentrated aqueous ammonia in a suitable solvent like tetrahydrofuran. The reaction mixture is typically stirred overnight, and after workup, the solid this compound is obtained.

StepReactantsReagentsProduct
1Lithium 4-methyl-3-thiophenesulfinateN-chlorosuccinimide, 2-propanol, water4-Methyl-3-thiophenesulfonyl chloride
24-Methyl-3-thiophenesulfonyl chlorideConcentrated aqueous ammonia, tetrahydrofuranThis compound

Direct Aminosulfonylation Strategies

Direct aminosulfonylation offers a more atom-economical route by forming the sulfonamide in a single step. This can involve the oxidative coupling of thiols and amines. While this method has been developed for various aromatic and aliphatic thiols, its specific application to 3-methylthiophene for the direct synthesis of this compound is an area of ongoing research.

Ring-Closure Methods for Substituted Thiophenes Incorporating Sulfonamide Moieties

Several named reactions are employed to construct the thiophene ring itself, which can be adapted to produce precursors for sulfonamides.

Paal-Knorr Thiophene Synthesis : This method involves the condensation of a 1,4-dicarbonyl compound with a sulfur source, such as phosphorus pentasulfide or Lawesson's reagent, to form a thiophene ring. By choosing an appropriately substituted 1,4-dicarbonyl precursor, a thiophene with the desired substitution pattern for subsequent sulfonylation can be obtained. organic-chemistry.orgwikipedia.org

Fiesselmann Thiophene Synthesis : This synthesis allows for the creation of 3-hydroxy-2-thiophenecarboxylic acid derivatives from α,β-acetylenic esters and thioglycolic acid derivatives in the presence of a base. wikipedia.org This method provides a route to highly functionalized thiophenes.

Gewald Aminothiophene Synthesis : This reaction is a versatile method for synthesizing polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, elemental sulfur, and a base. derpharmachemica.comwikipedia.org The resulting 2-aminothiophene can potentially be converted to the corresponding sulfonamide through diazotization followed by a Sandmeyer-type reaction with sulfur dioxide and a copper salt to form the sulfonyl chloride, and then amidation.

Advanced and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods.

Microwave-assisted synthesis has been shown to significantly accelerate the formation of sulfonamides from sulfonic acids and amines, often leading to higher yields and shorter reaction times compared to conventional heating. organic-chemistry.orgnih.gov This technique could be applied to the amidation of 4-methylthiophene-3-sulfonyl chloride.

Mechanochemical synthesis, which involves reactions in the solid state with minimal or no solvent, is another green chemistry approach. rsc.org This method has been successfully used for the synthesis of aromatic sulfonamides and offers advantages in terms of reduced waste and energy consumption.

Continuous flow chemistry provides enhanced safety and control over highly exothermic reactions, such as the synthesis of sulfonyl chlorides. nih.govrsc.org The use of flow reactors can allow for better temperature management and safer handling of hazardous reagents like sulfuryl chloride, leading to improved yields and process safety on a larger scale.

Catalytic Sulfonamide Formation (e.g., Transition Metal Catalysis)

The formation of the sulfonamide bond (C-SO2-N) is a cornerstone of synthesizing these compounds. Transition metal catalysis has emerged as a powerful tool for constructing C-N and C-S bonds, offering milder reaction conditions and broader functional group tolerance compared to traditional methods.

Palladium-Catalyzed Cross-Coupling: Palladium catalysts are widely used for C-N cross-coupling reactions. While direct coupling of sulfonamides with aryl halides can be challenging due to the lower nucleophilicity of the sulfonamide nitrogen, specialized ligand systems can facilitate this transformation. For instance, a three-component synthesis using sulfuric chloride as a source for the -SO2- group, a secondary amine, and an arylboronic acid can be achieved via palladium-catalyzed Suzuki-Miyaura coupling. nih.govrsc.org This method allows for the creation of diverse sulfonamides with high functional group tolerance. nih.gov

Nickel-Catalyzed Reactions: Nickel catalysis provides a cost-effective alternative to palladium for C-N bond formation. Photosensitized nickel catalysis, for example, enables the coupling of sulfonamides with aryl and heteroaryl halides. princeton.edu This method is notable for its broad applicability to a range of N-aryl and N-heteroaryl sulfonamide motifs, which are prevalent in drug discovery. princeton.edu Nickel complexes with bidentate phosphine (B1218219) ligands have also been shown to effectively catalyze the arylation of thiols to form aryl sulfides, a related C-S bond formation reaction. nih.gov

Copper-Catalyzed Synthesis: Copper-catalyzed reactions are also prominent in sulfonamide synthesis. A one-pot, three-component synthesis of sulfonamides can be achieved using a copper catalyst to couple (hetero)arylboronic acids, amines, and a sulfur dioxide surrogate like DABSO. thieme-connect.com This approach is valued for its compatibility with a wide array of functional groups. thieme-connect.com

The table below summarizes representative catalytic methods for sulfonamide formation.

Catalyst/MethodReactantsKey FeaturesReference
PdCl2(PhCN)2Sulfuric chloride, Secondary amine, Arylboronic acidRedox-neutral three-component synthesis via Suzuki-Miyaura coupling. nih.gov
Nickel/PhotocatalystSulfonamide, Aryl/Heteroaryl halidePhotosensitized energy transfer mechanism enables broad substrate scope. princeton.edu
Copper(II)(Hetero)arylboronic acid, Amine, DABSOOne-step, three-component synthesis with good functional group tolerance. thieme-connect.com

Flow Chemistry and Continuous Synthesis Protocols

Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.gov These benefits are particularly relevant for reactions that are highly exothermic or involve hazardous reagents, which can be common in the synthesis of sulfonyl chlorides, key precursors to sulfonamides. rsc.org

A continuous flow protocol has been developed for the synthesis of sulfonyl chlorides from disulfides and thiols using 1,3-dichloro-5,5-dimethylhydantoin (DCH) as an oxidative chlorinating agent. rsc.org This method boasts a high space-time yield and improved safety by mitigating the risk of thermal runaway. rsc.org The resulting sulfonyl chlorides can then be reacted with amines in a subsequent step to form the desired sulfonamides.

Key advantages of flow chemistry in sulfonamide synthesis include:

Safety: Safe handling of hazardous intermediates like organic azides and exothermic reactions. nih.govresearchgate.net

Efficiency: Short residence times and high yields. rsc.orgresearchgate.net

Scalability: Straightforward scaling from laboratory to industrial production. noelresearchgroup.com

Control: Precise control over reaction parameters such as temperature, pressure, and stoichiometry. researchgate.net

Solvent-Free and Environmentally Benign Synthetic Methodologies

In line with the principles of green chemistry, significant effort has been directed towards developing more environmentally friendly methods for sulfonamide synthesis. These approaches aim to reduce or eliminate the use of hazardous solvents and reagents.

Solvent-Free Synthesis: Reactions can be performed neat (without a solvent) or on solid supports, which can also act as catalysts. scielo.br For example, the synthesis of sulfonamides from amines and sulfonyl chlorides has been shown to be more efficient on solid supports like florisil or montmorillonite K10 under solvent-free conditions, leading to increased yields and decreased reaction times. scielo.br Another solvent-free approach involves the reaction of N-silylamines with sulfonyl chlorides, which proceeds cleanly to give the sulfonamide and a recoverable silyl chloride byproduct. nih.gov

Synthesis in Green Solvents: Water, ethanol (B145695), and glycerol are considered sustainable solvents for chemical reactions. A method for synthesizing sulfonamides via the oxidative chlorination of thiols has been developed using these green solvents. researchgate.net The process uses sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) as an efficient oxidant and features a simple, solvent-free workup that involves only filtration. researchgate.net

Catalyst-Free Methods: Some methodologies have been developed that avoid the need for metal catalysts. These include reactions carried out in water or ethanol using an excess of the amine reactant or utilizing anhydrous potassium carbonate (K2CO3) or sodium bicarbonate (NaHCO3) in a solvent-free system to drive the reaction. researchgate.net

The following table highlights some environmentally benign approaches.

MethodConditionsAdvantagesReference
Solid Support CatalysisFlorisil or Montmorillonite K10, Solvent-freeReduced reaction time, increased yield, easy catalyst separation. scielo.br
Synthesis in Water/EthanolNaDCC·2H2O as oxidantUse of sustainable solvents, simple filtration workup. researchgate.net
N-Silylamine ReactionSolvent-free, refluxHigh yields, no solvent required, byproduct is recoverable. nih.gov

Microwave-Assisted and Photochemical Syntheses

Alternative energy sources like microwaves and light can dramatically accelerate reaction rates and offer unique reactivity pathways for the synthesis of sulfonamides.

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating. organic-chemistry.org A notable microwave-assisted method allows for the direct synthesis of sulfonamides from sulfonic acids or their sodium salts, avoiding the isolation of the sulfonyl chloride intermediate. organic-chemistry.orgamazonaws.com The process uses 2,4,6-trichloro- nih.govresearchgate.netacs.org-triazine (TCT) as an activating agent and is completed in two short microwave steps, demonstrating high efficiency and broad substrate tolerance. organic-chemistry.org Microwave irradiation has also been successfully applied to the regioselective synthesis of novel fused sulfonamide derivatives, resulting in excellent yields in short reaction times. benthamscience.com

Photochemical and Photocatalytic Synthesis: Photochemistry offers mild, room-temperature conditions for generating reactive intermediates. Sulfonyl radicals, key intermediates for functionalizing sulfonamides, can be accessed via metal-free photocatalysis. nih.gov This allows for the conversion of existing sulfonamides into other valuable sulfur-containing compounds. nih.gov Similarly, visible-light-mediated, decarboxylative radical additions into sulfinylamines provide an efficient route to a broad range of alkyl sulfinamides, which can be subsequently converted to primary sulfonamides. acs.org Iron-catalyzed photochemical synthesis has also been developed for creating sulfinamides from aliphatic hydrocarbons and N-sulfinylamines. chemistryviews.org These photocatalytic methods are valued for their scalability and tolerance of diverse functional groups. acs.org

Energy SourceMethodKey FeaturesReference
MicrowaveDirect from sulfonic acids using TCT activatorAvoids isolation of sulfonyl chloride, rapid, high-yielding. organic-chemistry.org
MicrowaveSynthesis of fused sulfonamide heterocyclesExcellent yields, short reaction times. benthamscience.com
Visible LightAcridine-catalyzed decarboxylationAccesses sulfinamide precursors to sulfonamides under mild conditions. acs.org
Visible LightMetal-free photocatalysisGenerates sulfonyl radicals for late-stage functionalization of sulfonamides. nih.gov

Regioselectivity and Stereochemical Control in the Synthesis of this compound and its Derivates

Achieving regiochemical control is critical when synthesizing substituted thiophenes, as reactions can occur at different positions on the ring. For this compound, the goal is to introduce the sulfonamide group specifically at the C3 position, adjacent to the methyl group.

The direct sulfonation or chlorosulfonation of substituted thiophenes can often lead to mixtures of isomers. Therefore, regioselective synthesis typically relies on strategies involving pre-functionalized thiophene rings. A common approach is to use lithiation followed by quenching with sulfur dioxide and subsequent oxidative chlorination to form the sulfonyl chloride, which is then reacted with an amine. The position of lithiation is directed by existing substituents or by using directing groups.

For instance, nickel-catalyzed hydroamination of unactivated alkenes with directing groups such as amides, esters, ketones, and sulfonamides has been shown to proceed with high regioselectivity. acs.org While this applies to adding an amine to an alkene, the principle of using directing groups is a cornerstone of regiocontrol in aromatic chemistry.

In the context of heterocyclic compounds, regioselective syntheses of N-sulfonyl amidines from heteroaromatic thioamides have been reported, indicating that specific reaction pathways can be controlled to yield a single constitutional isomer. semanticscholar.orgnih.gov These methods often depend on the inherent reactivity of the starting materials and carefully optimized reaction conditions to favor the formation of the desired product. semanticscholar.org

Stereochemical control becomes important when synthesizing derivatives of this compound that contain chiral centers. This is often achieved through asymmetric catalysis, where a chiral catalyst or ligand guides the reaction to favor the formation of one enantiomer over the other. For example, enantioselective nickel-catalyzed hydroamination has been achieved using chiral Box and PyBox ligands, yielding products with high enantiomeric excess (ee). acs.org

Purification and Yield Optimization Strategies for High Purity this compound

Obtaining high-purity this compound is essential for its potential applications. Purification and yield optimization are interconnected processes that are refined throughout the synthetic route.

Purification Strategies:

Recrystallization: This is a primary technique for purifying solid compounds. The crude sulfonamide is dissolved in a hot solvent in which it has high solubility, and then cooled slowly. The pure compound crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical for effective purification.

Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is a standard method. A solvent system (eluent) is chosen that allows the components of the mixture to move down the column at different rates, leading to their separation. Thin-layer chromatography (TLC) is typically used to monitor the progress of the reaction and the separation. nih.gov

Washing/Extraction: After the reaction, the mixture is often worked up by washing with aqueous solutions to remove inorganic salts and other water-soluble impurities. This typically involves sequential washes with acidic, basic, and neutral solutions (e.g., dilute HCl, saturated NaHCO3, and brine). mdpi.com

Yield Optimization Strategies:

Reaction Conditions: Systematically adjusting parameters such as temperature, reaction time, and catalyst loading is crucial for maximizing yield. Optimization experiments are often performed on a small scale to identify the ideal conditions. organic-chemistry.org

Stoichiometry: Varying the ratio of reactants can significantly impact the yield. For example, using a slight excess of one reagent can help drive the reaction to completion.

Catalyst and Ligand Choice: In catalyzed reactions, screening different catalysts and ligands is often necessary to find the most active and selective system for a particular substrate. organic-chemistry.org

Removal of Byproducts: In some reactions, the formation of byproducts can inhibit the reaction or create an unfavorable equilibrium. Designing the reaction to remove a byproduct (e.g., water via a Dean-Stark trap) can improve the yield.

Process Intensification: As seen with flow chemistry and microwave-assisted synthesis, changing the reaction technology can lead to dramatic improvements in yield and reduction in reaction time by overcoming limitations of traditional batch chemistry. scielo.brorganic-chemistry.org

Advanced Structural Elucidation and Conformational Analysis of 4 Methylthiophene 3 Sulfonamide

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Isotopic Pattern Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. For 4-methylthiophene-3-sulfonamide, with a chemical formula of C₅H₇NO₂S₂, the expected exact mass can be calculated.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion SpeciesCalculated Exact Mass (Da)
[M+H]⁺178.0000
[M+Na]⁺200.0000
[M-H]⁻175.9800

Note: These are theoretical values. Actual experimental values may vary slightly.

The isotopic pattern in the mass spectrum is another key feature for confirming the molecular formula. The presence of two sulfur atoms in this compound would result in a characteristic isotopic distribution. The natural abundance of the ³⁴S isotope (4.21%) would lead to a noticeable [M+2] peak, approximately 8.4% of the intensity of the monoisotopic [M] peak, which is a distinctive feature for compounds containing two sulfur atoms. Analysis of the fragmentation pattern in the mass spectrum would likely show cleavage of the C-S and S-N bonds, yielding characteristic fragments of the methylthiophene ring and the sulfonamide group. researchgate.net

Multi-Nuclear Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete assignment of the proton and carbon signals and reveal through-bond and through-space connectivities.

1D NMR (¹H, ¹³C, ¹⁵N) Chemical Shift and Coupling Constant Analysis

Based on data from analogous compounds such as 3-methylthiophene (B123197) and various benzenesulfonamides, the expected chemical shifts for this compound can be predicted. rsc.orgchemicalbook.comchemicalbook.com

The ¹H NMR spectrum is expected to show distinct signals for the methyl protons, the two aromatic protons on the thiophene (B33073) ring, and the protons of the sulfonamide group. The methyl protons would appear as a singlet, likely in the range of 2.2-2.5 ppm. The thiophene ring protons, H2 and H5, would appear as doublets due to coupling with each other, with expected chemical shifts around 7.0-8.0 ppm. The NH₂ protons of the sulfonamide group would appear as a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration. researchgate.net

The ¹³C NMR spectrum would show five distinct signals corresponding to the five carbon atoms in the molecule. The methyl carbon would resonate at around 15-20 ppm. The four carbons of the thiophene ring would appear in the aromatic region (120-150 ppm). The carbon attached to the sulfonamide group (C3) would be significantly deshielded.

¹⁵N NMR spectroscopy, although less common, can provide valuable information about the electronic environment of the nitrogen atom in the sulfonamide group. The chemical shift for the sulfonamide nitrogen is expected to be in a characteristic range that can be influenced by hydrogen bonding. researchgate.netspectrabase.comresearchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CH₃2.316
H27.8125
C2140
C3135
H57.2128
C5145
NH₂variable

Note: These are predicted values based on analogous structures and are subject to solvent effects and experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

2D NMR experiments are crucial for the definitive assignment of the structure.

COSY (Correlation Spectroscopy) would show a correlation between the two thiophene ring protons (H2 and H5), confirming their coupling relationship.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) is key for establishing the connectivity of the different fragments of the molecule. researchgate.netresearchgate.net It would show correlations between the methyl protons and the C4 and C5 carbons of the thiophene ring, and between the thiophene protons and the surrounding carbon atoms, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space correlations between protons that are in close proximity, providing insights into the preferred conformation of the molecule in solution. For instance, a NOE between the methyl protons and the H5 proton would confirm their spatial vicinity.

Dynamic NMR Studies for Conformational Exchange and Rotational Barriers

The rotation around the C3-S bond of the sulfonamide group can be restricted, leading to different conformers. Dynamic NMR (DNMR) studies, involving variable temperature NMR experiments, could be used to investigate this potential conformational exchange. nih.gov By analyzing the changes in the line shape of the NMR signals with temperature, it is possible to determine the coalescence temperature and calculate the free energy of activation (ΔG‡) for the rotational barrier. nih.gov For similar sulfonamides, these barriers can be significant. nih.gov

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure and Crystal Packing Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. Although a crystal structure for this compound is not publicly available, analysis of related structures, such as those of other sulfonamides and thiophene derivatives, allows for a detailed prediction of its solid-state characteristics. nih.govnih.govresearchgate.net

Hydrogen Bonding Networks and Intermolecular Interactions in Crystalline Structures

The crystal packing of this compound would be dominated by hydrogen bonding interactions involving the sulfonamide group. The NH₂ group can act as a hydrogen bond donor, while the oxygen atoms of the sulfonyl group are excellent hydrogen bond acceptors.

It is highly probable that the molecules would form hydrogen-bonded dimers or chains. nih.gov A common motif in primary sulfonamides is the formation of a catemeric chain where one NH proton donates to a sulfonyl oxygen of a neighboring molecule. nih.gov The second NH proton could then form a hydrogen bond with another acceptor, leading to a more complex three-dimensional network.

Polymorphism and Co-crystallization Studies of this compound

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in the pharmaceutical and materials sciences, as different polymorphs can exhibit distinct physical properties, including solubility, stability, and bioavailability. While specific studies on the polymorphism of this compound have not been reported, the broader class of sulfonamides is well-known for exhibiting polymorphic behavior. This propensity is largely due to the presence of hydrogen bond donors (the amide N-H) and acceptors (the sulfonyl oxygens), which can form a variety of intermolecular hydrogen-bonding networks, leading to different crystal packing arrangements.

It is highly probable that this compound would also exhibit polymorphism. The interplay of the sulfonamide group’s hydrogen-bonding capabilities with the steric and electronic influence of the 4-methylthiophene ring could give rise to multiple, energetically similar crystal forms.

Co-crystallization is another area of significant interest for sulfonamides. This technique involves crystallizing an active pharmaceutical ingredient (API) with a benign co-former to modify its physicochemical properties. Sulfonamides are excellent candidates for co-crystallization due to their robust hydrogen bonding motifs. ripublication.comnih.gov For this compound, potential co-formers could include carboxylic acids, amides, and other functional groups capable of forming strong and predictable hydrogen bonds with the sulfonamide moiety. The resulting co-crystals could potentially offer enhanced solubility or stability compared to the pure compound. For instance, a study on sulfamethazine, another sulfonamide, demonstrated the formation of ten new co-crystals with various carboxylic acids and amides, highlighting the versatility of the sulfonamide group in forming diverse supramolecular structures. nih.gov

A hypothetical co-crystal of this compound with a co-former like 4-hydroxybenzoic acid could exhibit the hydrogen bonding interactions shown in the table below.

Potential Hydrogen Bond Interactions in a Hypothetical Co-crystal
Donor
Acceptor
Interaction Type
Sulfonamide N-H
Carboxylic acid C=O
Strong N-H···O hydrogen bond
Carboxylic acid O-H
Sulfonyl S=O
Strong O-H···O hydrogen bond

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for identifying functional groups and providing a unique "molecular fingerprint." While the specific FT-IR and Raman spectra for this compound are not publicly documented, we can predict the characteristic vibrational modes based on its constituent functional groups and data from analogous compounds. mdpi.comresearchgate.netorganic-chemistry.org

The FT-IR and Raman spectra would be dominated by vibrations of the sulfonamide and the 4-methylthiophene moieties.

Key Expected Vibrational Modes:

Sulfonamide Group:

N-H Stretching: A prominent band (or bands) in the FT-IR spectrum, typically in the region of 3400-3200 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. In the solid state, the position and shape of this band would be sensitive to hydrogen bonding.

S=O Stretching: Two strong absorption bands in the FT-IR spectrum are characteristic of the sulfonyl group. The asymmetric stretching vibration (νas(SO₂)) is expected around 1350-1300 cm⁻¹, while the symmetric stretching vibration (νs(SO₂)) would appear at approximately 1170-1140 cm⁻¹. These bands are also typically strong in the Raman spectrum.

S-N Stretching: This vibration is expected in the 950-900 cm⁻¹ region.

4-Methylthiophene Ring:

C-H Stretching: Aromatic C-H stretching vibrations of the thiophene ring would appear above 3000 cm⁻¹. The aliphatic C-H stretching of the methyl group would be observed just below 3000 cm⁻¹.

C=C and C-S Stretching: Ring stretching vibrations of the thiophene moiety are expected in the 1600-1400 cm⁻¹ region. The C-S stretching vibrations typically occur at lower frequencies, often between 800 and 600 cm⁻¹.

Methyl Group Bending: Asymmetric and symmetric bending vibrations of the methyl group would be found around 1450 cm⁻¹ and 1380 cm⁻¹, respectively.

The combination of these vibrational modes would provide a unique spectroscopic signature for this compound, allowing for its unambiguous identification.

Predicted Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity (IR) Typical Intensity (Raman)
SulfonamideN-H Stretch3400-3200Medium-StrongWeak
SulfonamideS=O Asymmetric Stretch1350-1300StrongMedium
SulfonamideS=O Symmetric Stretch1170-1140StrongStrong
SulfonamideS-N Stretch950-900MediumMedium
Thiophene RingAromatic C-H Stretch>3000MediumStrong
Methyl GroupAliphatic C-H Stretch<3000MediumStrong
Thiophene RingC=C Ring Stretch1600-1400Medium-StrongStrong
Methyl GroupAsymmetric Bend~1450MediumMedium
Methyl GroupSymmetric Bend~1380MediumWeak

Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Purity and Absolute Configuration Determination (if applicable to chiral analogues)

The parent molecule, this compound, is achiral and therefore would not exhibit a signal in circular dichroism (CD) or optical rotatory dispersion (ORD) spectroscopy. However, the introduction of a chiral center would give rise to enantiomers that could be distinguished by these techniques. For instance, the synthesis of a chiral analogue, such as one bearing a chiral substituent on the sulfonamide nitrogen or on the thiophene ring, would be of significant interest for chiroptical studies. mdpi.comnih.govthermofisher.com

While no specific chiroptical data for chiral analogues of this compound are available, studies on other chiral thiophene-containing molecules and sulfonamides provide a framework for what might be expected. nih.govresearchgate.net The CD spectrum of a chiral analogue would be sensitive to the conformation of the molecule, particularly the torsional angles between the thiophene ring and the sulfonamide group. The electronic transitions of the thiophene chromophore would be perturbed by the chiral environment, leading to characteristic Cotton effects in the CD spectrum.

A study on the chiral sulfonamide, 2-methyl-N-(1-thien-2-ylethyl)propane-2-sulfonamide, demonstrated that the VCD (Vibrational Circular Dichroism) and ROA (Raman Optical Activity) spectra were highly sensitive to the molecular conformation, including the rotation of the thiophene ring. This highlights the power of chiroptical spectroscopy in providing detailed three-dimensional structural information for chiral sulfonamides.

If a chiral analogue of this compound were synthesized, CD spectroscopy would be an invaluable tool for:

Determining Enantiomeric Purity: The intensity of the CD signal is directly proportional to the enantiomeric excess of the sample.

Assigning Absolute Configuration: By comparing the experimental CD spectrum with that predicted by quantum chemical calculations for a known configuration, the absolute stereochemistry of the molecule can be determined.

The development of chiral analogues of this compound would open up new avenues for research into their chiroptical properties and potential applications in areas such as asymmetric catalysis and chiral recognition.

Reactivity and Reaction Mechanisms of 4 Methylthiophene 3 Sulfonamide

Reactivity of the Thiophene (B33073) Ring System in 4-Methylthiophene-3-sulfonamide

The thiophene ring in this compound is an aromatic system, making it susceptible to various substitution reactions. The presence of both an activating methyl group and a deactivating sulfonamide group influences the regioselectivity and rate of these reactions.

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds like thiophene. wikipedia.org The thiophene ring is generally more reactive than benzene (B151609) towards electrophiles due to the ability of the sulfur atom to stabilize the intermediate carbocation. In this compound, the directing effects of the existing substituents are crucial in determining the position of further substitution.

The methyl group at position 4 is an activating group and directs incoming electrophiles to the ortho and para positions. In the case of the thiophene ring, this corresponds to positions 3 and 5. The sulfonamide group at position 3, being an electron-withdrawing group, is a deactivating group and directs incoming electrophiles to the meta position, which would be position 5.

Given these competing influences, electrophilic substitution on this compound is expected to predominantly occur at the C5 position, which is activated by the methyl group and the least deactivated position relative to the sulfonamide group. The C2 position is also a potential site for substitution, though it is sterically hindered by the adjacent sulfonamide group. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. wikipedia.orgmasterorganicchemistry.com

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

PositionActivating/Deactivating InfluencePredicted Reactivity
C2Steric hindrance from SO₂NH₂Low
C5Activated by CH₃, meta to SO₂NH₂High

Nucleophilic aromatic substitution (SNAr) on the thiophene ring is generally difficult unless activated by strong electron-withdrawing groups. nih.govnih.gov In this compound, the sulfonamide group does provide some activation, but typically, more potent activating groups like a nitro group are required for SNAr to proceed readily. nih.gov Therefore, direct nucleophilic displacement of a hydrogen atom is unlikely under normal conditions. If a good leaving group, such as a halogen, were present on the ring, nucleophilic substitution would be more feasible, particularly at positions activated by the sulfonamide group. rsc.org

Ring-opening of the thiophene core can occur under certain conditions, such as in the presence of strong nucleophiles or during certain metabolic processes. nih.gov For instance, the oxidation of the thiophene sulfur to a sulfoxide (B87167) can make the ring susceptible to nucleophilic attack and subsequent cleavage. nih.gov

The sulfur atom in the thiophene ring can be oxidized to a sulfoxide or a sulfone using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA). smolecule.comresearchgate.netresearchgate.net The formation of thiophene-S,S-dioxides significantly alters the electronic properties of the ring, making it a potent diene in Diels-Alder reactions. researchgate.net

Reduction of the thiophene ring is also possible, leading to the formation of tetrahydrothiophene (B86538) derivatives. This typically requires strong reducing agents and often harsh reaction conditions due to the aromatic stability of the thiophene ring. researchgate.net

Reactivity of the Sulfonamide Moiety in this compound

The sulfonamide group (-SO₂NH₂) is a key functional group with its own distinct reactivity, which is crucial for the derivatization of this compound.

The hydrogen atoms on the nitrogen of the primary sulfonamide are acidic and can be removed by a base to form a sulfonamide anion. The pKa of the N-H bond in aryl sulfonamides is typically in the range of 10-11, making them readily deprotonated by common bases like sodium hydride (NaH) or alkali hydroxides. semanticscholar.org The resulting anion is a good nucleophile and can participate in various substitution reactions.

Protonation of the sulfonamide group can occur on the nitrogen or oxygen atoms in the presence of a strong acid, forming a sulfonamide cation. This can influence the reactivity of the entire molecule by altering its electronic properties.

The deprotonated sulfonamide anion can be readily alkylated by reacting with alkyl halides or other alkylating agents. nih.govnih.govorganic-chemistry.org This N-alkylation is a common method for synthesizing N-substituted sulfonamides. organic-chemistry.org The reaction typically proceeds via an SN2 mechanism.

Similarly, N-acylation can be achieved by treating the sulfonamide with acyl chlorides, anhydrides, or other acylating agents, often in the presence of a base. semanticscholar.orgresearchgate.net N-acylbenzotriazoles have also been shown to be effective reagents for this transformation. semanticscholar.orgresearchgate.net These reactions lead to the formation of N-acylsulfonamides, which are an important class of compounds with various applications.

Table 2: Common N-Derivatization Reactions of this compound

Reaction TypeReagentsProduct
N-AlkylationAlkyl halide (R-X), Base (e.g., NaH)4-Methylthiophene-3-sulfonyl-N-alkylamine
N-AcylationAcyl chloride (RCOCl), Base (e.g., Pyridine)N-(4-Methylthiophene-3-sulfonyl)acetamide

Hydrolysis and Other Degradation Pathways of the Sulfonamide Group

Hydrolysis:

The hydrolysis of the sulfonamide bond (SO₂-NH₂) in this compound can occur under both acidic and basic conditions, although sulfonamides are generally more stable at acidic pH. nih.gov The process involves the cleavage of the sulfur-nitrogen bond, leading to the formation of 4-methylthiophene-3-sulfonic acid and ammonia (B1221849).

Acid-Catalyzed Hydrolysis: In an acidic medium, the nitrogen atom of the sulfonamide group is protonated, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion can directly attack the sulfur atom, leading to the cleavage of the S-N bond.

While the sulfonamide group is generally resistant to hydrolysis, certain conditions can facilitate this degradation. For instance, enzymatic degradation has been observed in various sulfonamide-containing compounds, where specific enzymes can catalyze the hydrolysis of the amide bond. nih.gov

Other Degradation Pathways:

Besides hydrolysis, other degradation pathways for sulfonamides can include microbial degradation. Studies on various sulfonamide antibiotics have shown that microorganisms can metabolize these compounds, leading to a variety of degradation products. nih.govresearchgate.net For this compound, this could involve modifications to the thiophene ring or the methyl group, in addition to the transformation of the sulfonamide group.

Reaction Kinetics and Detailed Mechanistic Investigations of Derivatization Reactions

The derivatization of this compound can be approached through reactions targeting either the sulfonamide group or the thiophene ring. The kinetics and mechanisms of these reactions are influenced by the electronic properties of the molecule.

Derivatization of the Sulfonamide Group:

The nitrogen atom of the sulfonamide group can undergo various reactions, such as N-alkylation and N-acylation. The reaction kinetics of these derivatizations would be expected to follow standard nucleophilic substitution or addition-elimination mechanisms. For instance, N-alkylation would likely proceed via an Sₙ2 mechanism, where the reaction rate is dependent on the concentration of both the sulfonamide and the alkylating agent.

Derivatization of the Thiophene Ring:

The thiophene ring in this compound is susceptible to electrophilic aromatic substitution (SₑAr) reactions. The position of substitution on the thiophene ring is directed by the existing substituents: the electron-donating methyl group (activating) and the electron-withdrawing sulfonamide group (deactivating). The methyl group at position 4 directs incoming electrophiles to the ortho and para positions (positions 3 and 5), while the sulfonamide group at position 3 directs to the meta position (position 5). The interplay of these directing effects would need to be considered in any derivatization attempt.

Aromatic nucleophilic substitution (SₙAr) on the thiophene ring is also a possibility, particularly if a leaving group is present at a suitable position. nih.gov Theoretical studies on substituted thiophenes have shown that these reactions typically proceed through a stepwise pathway involving the initial addition of a nucleophile to form a Meisenheimer-like intermediate, followed by the elimination of the leaving group. nih.gov The rate of such reactions is highly dependent on the nature of the nucleophile, the leaving group, and the substituents on the thiophene ring. nih.gov

Influence of Substituents and Solvent Effects on the Reactivity Profile of this compound

The reactivity of this compound is significantly modulated by its substituents and the solvent in which reactions are carried out.

Influence of Substituents:

The reactivity of the thiophene ring is a balance between the activating effect of the methyl group and the deactivating effect of the sulfonamide group.

Methyl Group (CH₃): As an electron-donating group, the methyl group increases the electron density of the thiophene ring, making it more susceptible to electrophilic attack.

Sulfonamide Group (SO₂NH₂): As an electron-withdrawing group, the sulfonamide group decreases the electron density of the ring, making it less reactive towards electrophiles but more susceptible to nucleophilic attack.

Studies on other aromatic systems have demonstrated that electron-withdrawing substituents generally increase the rate of nucleophilic aromatic substitution, while electron-donating substituents decrease the rate. nih.gov Conversely, electron-donating groups accelerate the rate of electrophilic aromatic substitution.

Solvent Effects:

The choice of solvent can have a profound impact on the reaction rates and outcomes of the derivatization of this compound.

Polar Protic Solvents: These solvents (e.g., water, alcohols) can solvate both the reactants and any charged intermediates, potentially influencing the reaction rate. For Sₙ1-type reactions, polar protic solvents can stabilize the carbocation intermediate, thus increasing the reaction rate.

Polar Aprotic Solvents: Solvents like DMSO and DMF are capable of solvating cations but not anions as effectively. They can significantly accelerate Sₙ2 reactions by solvating the counter-ion of the nucleophile, thereby increasing its nucleophilicity.

Nonpolar Solvents: Reactions in nonpolar solvents (e.g., hexane, toluene) are generally slower for reactions involving polar reactants or intermediates.

Solvent-Free Conditions: For some reactions, conducting them in the absence of a solvent can offer advantages such as higher yields, shorter reaction times, and a better environmental profile. researchgate.net

The following interactive table provides a hypothetical overview of the expected effect of different solvents on a representative N-alkylation reaction of this compound.

Solvent TypeExample SolventExpected Relative Rate of N-Alkylation (Sₙ2)Rationale
Polar AproticDimethylformamide (DMF)HighStabilizes the cation of the nucleophilic salt, increasing the nucleophilicity of the anion.
Polar ProticEthanol (B145695)ModerateSolvates both the nucleophile and the electrophile, potentially hindering the nucleophilic attack.
NonpolarToluene (B28343)LowPoor solvation of polar reactants and transition states.

Table 1. Hypothetical Influence of Solvent on the N-Alkylation of this compound.

Computational Chemistry and Theoretical Studies of 4 Methylthiophene 3 Sulfonamide

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for determining the electronic structure and optimized molecular geometry of 4-Methylthiophene-3-sulfonamide. nih.govresearchgate.net Methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly used to achieve a balance between accuracy and computational cost. nih.govtandfonline.com These calculations provide the foundation for understanding the molecule's intrinsic properties. The optimized geometry reveals key bond lengths, bond angles, and dihedral angles, which are essential for analyzing the molecule's stability and steric interactions.

ParameterOptimized Value
S1-C2 Bond Length (Å)1.73
C2-C3 Bond Length (Å)1.40
C3-C4 Bond Length (Å)1.42
C4-C5 Bond Length (Å)1.37
C5-S1 Bond Length (Å)1.71
C4-C(Methyl) Bond Length (Å)1.51
C3-S(Sulfonamide) Bond Length (Å)1.78
S-O (Sulfonamide) Bond Length (Å)1.45
S-N (Sulfonamide) Bond Length (Å)1.68

Note: These are representative values derived from typical DFT calculations on similar thiophene (B33073) sulfonamide structures.

Frontier Molecular Orbital (FMO) theory is central to understanding the chemical reactivity of this compound. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, indicating regions susceptible to electrophilic attack, while the LUMO represents the ability to accept an electron, highlighting areas prone to nucleophilic attack. journalirjpac.com

The energy gap between the HOMO and LUMO (ΔE) is a critical descriptor of molecular stability and reactivity. researchgate.netaimspress.com A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. aimspress.com For thiophene sulfonamide derivatives, this gap is influenced by the substituents on the thiophene and sulfonamide groups. researchgate.net

Reactivity Descriptors for this compound (Illustrative Values)

DescriptorValue (eV)Description
EHOMO-6.5Energy of the Highest Occupied Molecular Orbital
ELUMO-1.2Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)5.3Indicator of chemical reactivity and kinetic stability
Ionization Potential (I)6.5The energy required to remove an electron (approximated as -EHOMO)
Electron Affinity (A)1.2The energy released when an electron is added (approximated as -ELUMO)
Electronegativity (χ)3.85The tendency to attract electrons (I+A)/2
Chemical Hardness (η)2.65Resistance to change in electron distribution (I-A)/2
Electrophilicity Index (ω)2.80A measure of the energy lowering due to maximal electron flow (χ²/2η)

The distribution of the HOMO is typically spread across the thiophene ring, indicating its electron-rich nature, while the LUMO is often localized on the sulfonamide group, suggesting it as the primary electron-accepting site.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic reactions. nih.gov The MEP map uses a color spectrum to represent the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack. These areas are usually found around electronegative atoms like the oxygen and nitrogen atoms of the sulfonamide group. nih.gov Conversely, regions of positive potential (colored blue) are electron-deficient and are targets for nucleophilic attack. These are often located around the hydrogen atoms of the sulfonamide's amine group and the methyl group.

Natural Bond Orbital (NBO) analysis further quantifies the charge distribution by calculating the atomic charges. This analysis provides a more detailed picture of electron density and charge transfer within the molecule.

The aromaticity of the thiophene ring in this compound is a key determinant of its stability and reactivity. Aromaticity can be quantified using various indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA), Nucleus-Independent Chemical Shift (NICS), and aromatic stabilization energy (ASE). The HOMA index, for instance, evaluates aromaticity based on the deviation of bond lengths from an ideal aromatic ring. A value closer to 1 indicates high aromaticity. The presence of the electron-withdrawing sulfonamide group and the electron-donating methyl group can influence the electron delocalization and thus the aromatic character of the thiophene ring.

Conformational Analysis via Molecular Mechanics and Molecular Dynamics Simulations

The sulfonamide group's rotational freedom around the C-S bond introduces conformational flexibility to this compound. Molecular mechanics and, more rigorously, molecular dynamics (MD) simulations can be employed to explore the potential energy surface and identify the most stable conformers. peerj.com MD simulations, in particular, provide a dynamic picture of the molecule's behavior over time, considering solvent effects and temperature. nih.gov These simulations can reveal the preferred orientation of the sulfonamide group relative to the thiophene ring, which is crucial for understanding its interactions with biological targets.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are highly effective in predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. researchgate.net

NMR Chemical Shifts: DFT calculations can predict 1H and 13C NMR chemical shifts with considerable accuracy. nih.gov The calculated shifts, when compared to experimental data, can confirm the proposed structure. For instance, the chemical shift of the sulfonamide protons is often observed at a characteristic downfield position. researchgate.net The predicted chemical shifts for the thiophene ring protons and the methyl protons are sensitive to the electronic environment created by the sulfonamide group.

Predicted 1H and 13C NMR Chemical Shifts (Illustrative)

AtomPredicted Chemical Shift (ppm)
H (on C2)7.8
H (on C5)7.1
H (Methyl)2.5
H (NH2)7.5
C2128
C3140
C4135
C5125
C (Methyl)15

Note: Values are referenced against a standard (e.g., TMS) and are illustrative based on similar structures.

Vibrational Frequencies: Theoretical calculations of vibrational frequencies (IR and Raman spectra) are also performed. sci-hub.se The assignment of calculated vibrational modes to experimental spectral bands helps in a detailed characterization of the molecule's functional groups. nih.gov Key vibrational modes for this compound would include the S=O symmetric and asymmetric stretches, the S-N stretch, N-H bending vibrations, and various C-H and C-S stretching and bending modes of the thiophene ring.

Reaction Mechanism Elucidation using Transition State Theory and Reaction Coordinate Scans

For studying the reactivity of this compound in chemical reactions, computational methods can elucidate reaction mechanisms. researchgate.net By mapping the potential energy surface, locating transition states, and calculating activation barriers, the most favorable reaction pathways can be determined. researchgate.net For example, in reactions involving the sulfonamide group or the thiophene ring, transition state theory and reaction coordinate scans can provide a step-by-step understanding of bond-breaking and bond-forming processes. This is invaluable for predicting reaction outcomes and designing new synthetic routes.

Solvation Models and Solvent Effects in Theoretical Predictions of Properties and Reactivity

In the realm of computational chemistry, accurately predicting the properties and reactivity of a molecule like this compound is profoundly influenced by its environment. Solvation models are therefore critical tools for simulating the effects of a solvent on a solute. These models can be broadly categorized into explicit and implicit models.

Explicit solvation models involve the specific inclusion of a number of solvent molecules around the solute molecule in the computational calculation. This approach can provide a highly detailed picture of solute-solvent interactions, including hydrogen bonding. However, it is computationally very expensive, limiting its application to relatively small systems.

More commonly, implicit solvation models, also known as continuum models, are employed for their computational efficiency. These models represent the solvent as a continuous medium with a defined dielectric constant, creating a cavity in which the solute resides. The Solvation Model based on Density (SMD) is a popular universal solvation model that has been utilized in studies of thiophene sulfonamide derivatives. molaid.coma2bchem.com In such studies, the SMD model is used in conjunction with density functional theory (DFT) calculations, for instance at the B3LYP/6-311G(d,p) level of theory, to investigate the geometric and electronic properties of these compounds in a solvent like 1,4-dioxane. molaid.coma2bchem.com

The choice of solvent can significantly impact the theoretical predictions for this compound. For example, solvent polarity can influence the stability of different conformations, the energies of frontier molecular orbitals (HOMO and LUMO), and consequently, the predicted reactivity and spectral properties. Research on related thiophene sulfonamides has shown that the HOMO-LUMO energy gap, a key indicator of chemical stability and reactivity, is sensitive to the solvent environment. molaid.coma2bchem.com A smaller energy gap, which suggests higher reactivity, can be modulated by the solvating medium. molaid.coma2bchem.comchemsrc.com

To illustrate the conceptual impact of different solvents on the theoretical predictions for a molecule like this compound, the following interactive data table outlines key solvent properties that are considered in computational models.

SolventDielectric Constant (ε)Dipole Moment (μ, Debye)Refractive Index (n)Potential Influence on Calculations
Water80.11.851.333High polarity can stabilize charged or highly polar species and significantly affect reaction pathways.
Dimethyl Sulfoxide (B87167) (DMSO)46.73.961.479Aprotic polar solvent, effective at solvating a wide range of compounds and influencing reaction kinetics.
Acetonitrile37.53.921.344Polar aprotic solvent, often used in electrochemical and spectroscopic studies.
1,4-Dioxane2.20.451.422Low polarity solvent, used in studies to mimic less polar environments. molaid.coma2bchem.com
Chloroform4.81.151.446Solvent of intermediate polarity, capable of forming weak hydrogen bonds.

These parameters are fundamental inputs for implicit solvation models to adjust the calculated electronic structure and properties of the solute, thereby providing more realistic predictions of its behavior in solution.

Chemoinformatic Approaches for Structure-Property Relationship Predictions

Chemoinformatics employs computational and informational techniques to address problems in the field of chemistry. For a molecule like this compound, a key application of chemoinformatics is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. These models aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity or a specific property, respectively.

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. For thiophene sulfonamide derivatives, a wide array of descriptors can be calculated using computational methods: cymitquimica.com

Constitutional Descriptors: Molecular weight, number of atoms, number of specific bonds (e.g., C-N, N-N). cymitquimica.com

Topological Descriptors: Indices that describe the connectivity of atoms in the molecule.

Geometric Descriptors: Information about the 3D structure of the molecule, such as its surface area and volume.

Electronic Descriptors: Derived from quantum chemical calculations, these include dipole moment (μ), energies of the HOMO and LUMO, electronegativity, and partial charges on atoms. cymitquimica.com

Physicochemical Descriptors: Properties like the octanol-water partition coefficient (logP) and polarizability. cymitquimica.com

Once these descriptors are calculated for a set of structurally related compounds with known activities or properties, statistical methods like Multiple Linear Regression (MLR) are used to build a predictive model. cymitquimica.com For instance, a QSAR study on sulfur-containing anticancer agents identified mass, polarizability, electronegativity, and van der Waals volume as key predictors of activity. cymitquimica.com

A hypothetical QSAR model for a series of thiophene sulfonamide derivatives might take the following form, as illustrated in the interactive data table below. This table conceptualizes how different descriptors could be correlated to predict the inhibitory activity (pIC50) against a specific enzyme.

CompoundMolecular WeightLogPHOMO Energy (eV)Predicted pIC50
Derivative 1177.251.2-6.55.8
Derivative 2191.281.5-6.76.2
Derivative 3211.700.9-6.45.5
Derivative 4225.311.8-6.96.8
Derivative 5241.731.1-6.66.0

The resulting QSAR model would be an equation such as: pIC50 = c0 + c1(LogP) + c2(HOMO Energy) + ...

The predictive power of such models is rigorously validated using statistical metrics like the coefficient of determination (R²) and the cross-validation coefficient (Q²cv). A robust and validated QSAR model can then be used to predict the activity of new, unsynthesized compounds like this compound, thereby guiding synthetic efforts towards more potent and selective molecules. These chemoinformatic approaches are invaluable for prioritizing lead candidates in drug discovery and for understanding the key molecular features that govern a compound's behavior. cymitquimica.com

Structure Activity Relationships Sar and Molecular Interaction Studies of 4 Methylthiophene 3 Sulfonamide

General Principles of SAR for Sulfonamide-Based Compounds

The biological activity of sulfonamide-based compounds is intrinsically linked to their molecular structure. The foundational sulfanilamide (B372717) skeleton is widely recognized as the minimum structural requirement for antibacterial activity. Key SAR principles for sulfonamides include:

Essential Groups and Positions: The amino (-NH2) and sulfonyl (-SO2NHR) groups on the aromatic ring are crucial for activity and are most effective when in a 1,4-para arrangement. nih.govnih.govijcce.ac.ir Any deviation from this, such as placing the amino group in the ortho or meta position, typically results in a loss of activity. nih.govnih.gov

The Sulfonamide Group: The sulfonamide group itself is essential for the inhibitory action of these compounds. nih.govijcce.ac.ir Its replacement with groups like carboxamides significantly diminishes biological activity. nih.gov The acidity of the sulfonamide proton plays a critical role, with optimal activity often observed for compounds with pKa values between 6.6 and 7.4. nih.govnih.gov This pKa range ensures a balance between the ionized and non-ionized forms at physiological pH, which is important for both target binding and cell membrane permeability. nih.gov

The Aromatic Ring: The benzene (B151609) ring is a critical component, and its replacement by other ring systems can abolish activity. nih.govnih.gov Substitutions on the benzene ring itself are generally detrimental to activity. nih.govnih.gov

N1-Substituents: The nature of the substituent on the N1 nitrogen of the sulfonamide group significantly influences potency. nih.govnih.gov The introduction of heterocyclic rings at this position often leads to highly potent derivatives. nih.govnih.gov

N4-Amino Group: The para-amino group is vital for the antibacterial activity of classical sulfonamides as it mimics p-aminobenzoic acid (PABA), allowing these compounds to act as competitive inhibitors of dihydropteroate (B1496061) synthetase in bacteria. bcrcp.ac.in This amino group must generally remain unsubstituted for optimal activity, although it can be modified to create prodrugs that are metabolized in vivo to the active form. nih.govbcrcp.ac.in

Investigations of Molecular Targets and Ligand-Receptor Interactions

While specific studies on 4-Methylthiophene-3-sulfonamide are not widely available, research on structurally similar thiophene-based sulfonamides provides significant insights into their molecular targets and interaction mechanisms. The primary targets for this class of compounds are metalloenzymes, most notably the carbonic anhydrases (CAs). rsc.orgrsc.org

Thiophene-based sulfonamides have been extensively investigated as inhibitors of various human carbonic anhydrase (hCA) isozymes. nih.govtandfonline.com CAs are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing crucial roles in numerous physiological processes. rsc.orgrsc.org Inhibition of specific CA isozymes is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer. rsc.orgrsc.org

Studies on a range of thiophene-based sulfonamides have demonstrated potent inhibitory activity against several hCA isozymes, particularly hCA I, hCA II, hCA IX, and hCA XII. tandfonline.comnih.gov The inhibitory potency, often expressed as IC50 (the concentration required to inhibit 50% of the enzyme's activity) or Ki (the inhibition constant), varies depending on the specific substitution pattern on the thiophene (B33073) ring and the nature of any additional moieties.

For instance, a study on various thiophene-based sulfonamides revealed IC50 values ranging from nanomolar to micromolar concentrations against hCA-I and hCA-II. tandfonline.com This highlights the potential of the thiophene sulfonamide scaffold for developing potent CA inhibitors.

Table 1: Inhibitory Activity of Representative Thiophene-Based Sulfonamides against Human Carbonic Anhydrase Isozymes I and II

CompoundhCA I (IC50)hCA I (Ki)hCA II (IC50)hCA II (Ki)
Thiophene Sulfonamide 1 69 nM66.49 ± 17.15 nM23.4 nM74.88 ± 20.65 nM
Thiophene Sulfonamide 2 70 µM234.99 ± 15.44 µM1.405 µM38.04 ± 12.97 µM

Data extrapolated from studies on various thiophene-based sulfonamides and does not represent this compound specifically. The inhibitory values are presented to illustrate the potential activity range of this class of compounds. tandfonline.com

The methyl group at the 4-position of this compound would likely influence its binding affinity and selectivity towards different CA isozymes through steric and electronic effects within the enzyme's active site.

Beyond carbonic anhydrases, sulfonamides can also target other metalloenzymes, though they generally show high selectivity for CAs. nih.gov Some chelating sulfonamides have been investigated as inhibitors of matrix metalloproteinases (MMPs), another class of zinc-dependent enzymes. rsc.org

At the molecular level, the interaction of sulfonamides with their protein targets, particularly CAs, is well-characterized. The primary interaction involves the deprotonated sulfonamide nitrogen atom coordinating to the zinc ion in the enzyme's active site. nih.gov This coordination displaces a water molecule or hydroxide (B78521) ion that is normally bound to the zinc and is essential for the catalytic activity.

While direct receptor binding studies for this compound are not available, the affinity and selectivity of related thiophene sulfonamides are typically evaluated through enzyme inhibition assays against a panel of different CA isozymes. tandfonline.comnih.gov The goal is often to design inhibitors that are highly selective for a specific CA isozyme to minimize off-target effects. For example, selective inhibition of the tumor-associated hCA IX and hCA XII over the ubiquitous hCA I and hCA II is a key objective in the development of anticancer agents. ijcce.ac.irnih.gov The substitution pattern on the thiophene ring plays a crucial role in determining this selectivity. nih.gov

Mechanistic Insights into Biological Activity at the Molecular and Sub-Cellular Level

The primary mechanism of action for sulfonamide-based carbonic anhydrase inhibitors at the molecular level is the interference with the catalytic cycle of the enzyme. This is achieved through the coordination of the sulfonamide group to the active site zinc ion. nih.gov This binding event blocks the access of the natural substrate, carbon dioxide, to the catalytic center.

At the sub-cellular level, the inhibition of carbonic anhydrase can have various consequences depending on the specific isozyme and its location. For instance, in the ciliary body of the eye, inhibition of CA II reduces the formation of aqueous humor, leading to a decrease in intraocular pressure, which is the therapeutic basis for using CA inhibitors in the treatment of glaucoma. bcrcp.ac.in In cancer cells, inhibition of tumor-associated isoforms like hCA IX and hCA XII can disrupt pH regulation in the acidic tumor microenvironment, leading to impaired cancer cell survival and proliferation. rsc.org

The process of proton shuttling, which is a key feature of the CA catalytic mechanism, is effectively blocked by the binding of the sulfonamide inhibitor. The inhibitor occupies the position of the zinc-bound water molecule that is crucial for the regeneration of the active form of the enzyme.

Rational Design of this compound Analogues based on SAR Data

The principles of SAR provide a framework for the rational design of novel analogues of this compound with potentially improved potency, selectivity, and pharmacokinetic properties. Based on the available data for related compounds, several strategies can be envisioned:

Modification of the Thiophene Ring: Introduction of different substituents at various positions on the thiophene ring can modulate the electronic properties and steric profile of the molecule, leading to altered binding affinities and selectivities. For instance, the position and nature of the methyl group in this compound versus its 5-methyl isomer would likely result in different interactions within the hydrophobic pocket of the CA active site.

Bioisosteric Replacement: The thiophene ring itself can be considered a bioisostere of a benzene ring, often leading to improved properties. nih.gov Further modifications could involve replacing the thiophene with other five-membered heterocycles like furan (B31954) or pyrrole, which has been shown to influence activity. nih.gov

Elaboration of the Sulfonamide Moiety: While the primary sulfonamide group is generally essential, modifications at the N1-position with various alkyl, aryl, or heterocyclic groups can be explored to enhance interactions with the enzyme and improve properties such as solubility. nih.gov

Structure-Based Drug Design: Utilizing molecular docking and computational modeling, new analogues can be designed to optimize interactions with the active site of specific CA isozymes. mdpi.com By analyzing the crystal structures of CA-inhibitor complexes, researchers can identify opportunities to introduce new functional groups that can form additional favorable interactions with the protein, thereby increasing potency and selectivity. nih.gov

The development of novel thiophene-based sulfonamides continues to be an active area of research, with the aim of discovering new therapeutic agents for a variety of diseases. nih.govrsc.org

Computational Docking and Molecular Dynamics Simulations of Ligand-Protein Complexes

Computational methods are powerful tools for predicting and analyzing the binding of small molecules like this compound to protein targets. These in silico approaches provide insights into the binding mode, affinity, and stability of the ligand-protein complex, guiding further experimental studies.

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations are employed to study the dynamic behavior of the ligand-protein complex over time. These simulations provide a more realistic picture of the interactions in a solvated environment, assessing the stability of the predicted binding pose. MD simulations on various sulfonamide-protein complexes have revealed the importance of specific hydrogen bonds and the role of water molecules in mediating interactions. nih.govresearchgate.net For this compound, an MD simulation would track the conformational changes of both the ligand and the protein, calculate the root mean square deviation (RMSD) to assess stability, and analyze the persistence of key interactions throughout the simulation. Such studies on related compounds have confirmed the stability of ligand binding within the active site. researchgate.net

Interactive Data Table: Illustrative Docking and MD Simulation Parameters for Sulfonamide Derivatives

ParameterDescriptionTypical Values for Sulfonamide Derivatives
Docking Score (kcal/mol) Estimated binding free energy. More negative values indicate stronger binding.-6 to -12 nih.govnih.gov
Key Interacting Residues Amino acids in the protein that form significant bonds with the ligand.Thr200, Val130, Leu91 nih.gov
Types of Interactions Nature of the chemical bonds formed (e.g., hydrogen bonds, hydrophobic).Hydrogen bonds, π-π stacking, hydrophobic interactions nih.gov
RMSD (Å) Root Mean Square Deviation, measures the average distance between atoms of the superimposed protein or ligand over time. Lower, stable values indicate a stable complex.1.5 - 3.0 researchgate.net
Simulation Time (ns) The duration of the molecular dynamics simulation.50 - 200

This table represents typical data found in studies of sulfonamide derivatives and is for illustrative purposes, as specific data for this compound is not available.

Biophysical Characterization Techniques for Ligand-Target Interactions

Experimental validation of computational predictions is crucial. Biophysical techniques provide quantitative data on the binding affinity, thermodynamics, and kinetics of ligand-target interactions.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. aps.org This provides a complete thermodynamic profile of the binding process. For sulfonamide derivatives binding to carbonic anhydrase, ITC has been used to characterize the binding properties and assess the contributions of different parts of the molecule to the binding affinity. nih.gov A typical ITC experiment would involve titrating this compound into a solution containing the target protein and measuring the resulting heat changes.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures the binding and dissociation of molecules in real-time. nih.gov It provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated. In an SPR experiment, the target protein is typically immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. The change in the refractive index upon binding is measured and plotted as a sensorgram. This technique is highly sensitive and can be used to study a wide range of interactions.

Interactive Data Table: Illustrative Biophysical Data for Sulfonamide-Protein Interactions

TechniqueParameterDescriptionTypical Values for Sulfonamide Derivatives
ITC Kd (nM) Dissociation constant, a measure of binding affinity. Lower values indicate stronger binding.10 - 500 nih.gov
ΔH (kcal/mol) Enthalpy change, the heat of binding.-5 to -15
ΔS (cal/mol·K) Entropy change, the change in disorder upon binding.Varies
SPR ka (M-1s-1) Association rate constant, the rate of complex formation.104 - 106
kd (s-1) Dissociation rate constant, the rate of complex decay.10-2 - 10-4
KD (nM) Equilibrium dissociation constant (kd/ka), a measure of binding affinity.10 - 500

This table represents typical data found in studies of sulfonamide-protein interactions and is for illustrative purposes, as specific data for this compound is not available.

Derivatization and Functionalization Strategies for 4 Methylthiophene 3 Sulfonamide

Synthesis of N-Substituted Sulfonamides and their Derivatives

The nitrogen atom of the sulfonamide group in 4-methylthiophene-3-sulfonamide is a key site for derivatization, allowing for the introduction of a wide range of substituents. Common strategies include N-alkylation, N-arylation, and N-acylation.

N-Alkylation: The N-alkylation of sulfonamides can be achieved using various alkylating agents such as alkyl halides. nih.govjmaterenvironsci.com The reaction typically proceeds under basic conditions to deprotonate the sulfonamide nitrogen, rendering it nucleophilic. Common bases include potassium carbonate or potassium hydroxide (B78521). researchgate.net For instance, the reaction of a sulfonamide with an alkyl halide in the presence of a base like potassium hydroxide in a suitable solvent such as dimethylformamide (DMF) or an ionic liquid can yield the corresponding N-alkylated product. researchgate.net While specific examples for this compound are not prevalent in the literature, general methods for sulfonamide alkylation are well-established. nih.govorganic-chemistry.org For example, the use of trichloroacetimidates as alkylating agents under thermal conditions in a solvent like toluene (B28343) offers a metal-free alternative for N-alkylation. nih.gov

N-Arylation: The introduction of an aryl group at the sulfonamide nitrogen can be accomplished through transition-metal-catalyzed cross-coupling reactions or metal-free approaches. Copper-catalyzed N-arylation of sulfonamides with arylboronic acids is a common method. organic-chemistry.org A transition-metal-free approach involves the reaction of sulfonamides with o-silylaryl triflates in the presence of cesium fluoride, which proceeds under mild conditions. nih.gov

N-Acylation: N-Acylsulfonamides can be readily prepared by reacting the parent sulfonamide with an acylating agent like an acyl chloride or anhydride (B1165640) in the presence of a base. This reaction introduces an acyl group, which can influence the electronic properties and steric hindrance around the sulfonamide moiety.

A summary of representative N-substitution strategies for sulfonamides is presented in the table below.

Reaction TypeReagents and ConditionsProduct Type
N-AlkylationAlkyl halide, Base (e.g., K₂CO₃, KOH), Solvent (e.g., DMF)N-Alkyl-4-methylthiophene-3-sulfonamide
N-ArylationArylboronic acid, Copper catalyst, Base, SolventN-Aryl-4-methylthiophene-3-sulfonamide
N-AcylationAcyl chloride or Anhydride, Base, SolventN-Acyl-4-methylthiophene-3-sulfonamide

Functionalization of the Thiophene (B33073) Ring System (e.g., Halogenation, Nitration, Formylation, Amination)

The thiophene ring in this compound is susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups at the C2 and C5 positions.

Halogenation: Halogenation, particularly bromination and iodination, provides key intermediates for subsequent cross-coupling reactions. Iodination of thiophene derivatives can be achieved using N-iodosuccinimide (NIS) as the iodine source.

Nitration: Nitration of thiophene rings is typically carried out using a mixture of nitric acid and sulfuric acid. google.comyoutube.com The electron-withdrawing nature of the sulfonamide group at the 3-position and the electron-donating methyl group at the 4-position will direct the incoming nitro group.

Formylation: The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including thiophenes. ijpcbs.comnumberanalytics.comthieme-connect.deorganic-chemistry.orgwikipedia.org This reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a formamide (B127407) like N,N-dimethylformamide (DMF), to introduce a formyl group onto the thiophene ring. ijpcbs.comorganic-chemistry.org The position of formylation on the this compound ring will be influenced by the directing effects of the existing substituents.

Amination: Direct amination of the thiophene ring can be challenging. However, functionalization can be achieved through other means, such as the direct arylation of aminothiophene derivatives. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig) on Halogenated Analogues

Halogenated derivatives of this compound are valuable precursors for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki Coupling: The Suzuki reaction involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. This reaction is a powerful tool for forming biaryl structures. A halogenated this compound could be coupled with various aryl or heteroaryl boronic acids to generate a library of substituted derivatives.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. This allows for the introduction of alkenyl groups onto the thiophene ring of a halogenated this compound.

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. This reaction would enable the introduction of alkynyl moieties onto the thiophene scaffold.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. This reaction provides a direct route to N-aryl or N-alkyl substituted aminothiophenes from the corresponding halogenated this compound.

The table below summarizes these key palladium-catalyzed cross-coupling reactions.

Coupling ReactionReactantsCatalyst SystemProduct
SuzukiHalogenated this compound, Boronic acid/esterPd catalyst, BaseAryl/heteroaryl-substituted thiophene
HeckHalogenated this compound, AlkenePd catalyst, BaseAlkenyl-substituted thiophene
SonogashiraHalogenated this compound, Terminal alkynePd catalyst, Cu co-catalyst, BaseAlkynyl-substituted thiophene
Buchwald-HartwigHalogenated this compound, AminePd catalyst, Ligand, BaseAmino-substituted thiophene

Synthesis of Polyfunctionalized this compound Scaffolds and Libraries

The derivatization strategies outlined above can be employed in a sequential manner to generate polyfunctionalized this compound scaffolds. For example, halogenation of the thiophene ring can be followed by a palladium-catalyzed cross-coupling reaction to introduce a new substituent. Subsequently, the sulfonamide nitrogen can be functionalized via alkylation, arylation, or acylation. This systematic approach allows for the creation of diverse chemical libraries with variations at multiple positions of the core scaffold. The synthesis of such libraries is instrumental in structure-activity relationship (SAR) studies, aiding in the identification of compounds with optimized properties.

Application in Combinatorial Chemistry and High-Throughput Synthesis Methodologies

The robust and versatile nature of the derivatization reactions applicable to this compound makes it an attractive scaffold for combinatorial chemistry and high-throughput synthesis (HTS). HTS techniques have been successfully applied to optimize series of sulfonamide-based compounds. By utilizing automated synthesis platforms and parallel reaction formats, large libraries of this compound derivatives can be rapidly synthesized and screened for desired biological activities. The amenability of the core scaffold to various functionalization reactions, coupled with the power of HTS, facilitates the efficient exploration of chemical space and the discovery of novel lead compounds.

Advanced Applications of 4 Methylthiophene 3 Sulfonamide in Material Science and Catalysis

Integration into Polymer Architectures and Macromolecular Synthesis

Polythiophenes are a significant class of conducting polymers due to the delocalization of π-electrons along their backbone. acs.org The introduction of substituents onto the thiophene (B33073) ring, such as the methyl and sulfonamide groups in 4-Methylthiophene-3-sulfonamide, can be used to tune the polymer's solubility, processability, and electronic properties. google.com For instance, sulfonation of polythiophenes is a known strategy to enhance their solubility and conductivity. google.com

It is conceivable that this compound could serve as a monomer in the synthesis of new polythiophenes. The resulting polymer, poly(this compound), would possess a combination of the conductive properties of the polythiophene backbone and the functional characteristics of the sulfonamide side group. These sulfonamide moieties could engage in hydrogen bonding, leading to improved intermolecular order and potentially higher charge carrier mobility.

Polymer Type Monomer Potential Properties and Applications
Substituted PolythiopheneThis compoundEnhanced solubility, tunable conductivity, potential for use in sensors and organic electronics.
CopolymersThis compound and other thiophene derivativesTailored electronic and optical properties for applications in organic solar cells and light-emitting diodes. nih.gov

Use as Ligands in Organometallic Chemistry and Homogeneous/Heterogeneous Catalysis

The sulfonamide group and the sulfur atom of the thiophene ring in this compound present potential coordination sites for metal ions, making the compound a candidate for use as a ligand in organometallic chemistry and catalysis. tdl.org Ligand design is crucial for the efficiency and selectivity of catalytic reactions. nih.gov

Organometallic complexes featuring thiophene-based ligands have been studied as models for hydrodesulfurization catalysts. nih.gov It is plausible that complexes of this compound could exhibit interesting catalytic activities. For example, sulfonated phosphine (B1218219) ligands have been used to create water-soluble gold(I) catalysts for alkyne hydration. researchgate.net Similarly, the sulfonamide group in this compound could be used to impart specific solubility or electronic properties to a metal catalyst.

Metal Complex Type Potential Ligand Potential Catalytic Applications
Transition Metal ComplexesThis compoundHomogeneous catalysis, such as cross-coupling reactions or hydrogenations, with tunable solubility and electronic effects. tdl.orgnih.gov
Supported CatalystsThis compound anchored to a solid supportHeterogeneous catalysis, offering potential for catalyst recovery and reuse.

Application in Optoelectronic Materials

Thiophene-based materials are at the forefront of research in organic optoelectronics, finding use in organic semiconductors, organic light-emitting diodes (OLEDs), and photochromic materials. nih.gov The electronic properties of these materials can be finely tuned by chemical modification. The presence of both an electron-rich thiophene ring and an electron-withdrawing sulfonamide group in this compound suggests its potential utility in this field.

In the context of OLEDs, different layers of organic materials are used for hole injection, hole transport, emission, and electron transport. thegoodscentscompany.comgoogle.com Thiophene-based polymers are often used as hole-transporting materials. google.com Derivatives of thiophene have also been investigated as emissive materials. researchgate.net The specific combination of functional groups in this compound could lead to derivatives with desirable photophysical properties, such as high fluorescence quantum yields and tunable emission wavelengths. uh.edu

A computational study of thiophene sulfonamide derivatives has suggested their potential for use in OLEDs and organic field-effect transistors (OFETs). Furthermore, the incorporation of functional groups can influence the self-assembly of these molecules, which in turn affects the performance of the resulting optoelectronic devices.

Optoelectronic Application Potential Role of this compound Derivatives Key Properties
Organic SemiconductorsAs a building block for p-type or n-type semiconducting polymers.Tunable HOMO/LUMO levels, good charge carrier mobility. nih.gov
Organic Light-Emitting Diodes (OLEDs)As a component of the hole transport layer (HTL) or as a host or dopant in the emissive layer (EML). thegoodscentscompany.comgoogle.comresearchgate.netHigh thermal stability, suitable energy levels, high photoluminescence quantum yield.
Photochromic MaterialsAs a scaffold for creating molecules that change color upon exposure to light.Reversible isomerization, distinct absorption spectra of different isomers.

Sensor Development and Chemoresponsive Materials Based on this compound

The combination of a thiophene ring and a sulfonamide group makes this compound an interesting candidate for the development of chemical sensors and chemoresponsive materials. The thiophene unit can provide the basis for a conductive or fluorescent signaling mechanism, while the sulfonamide group can act as a recognition site for specific analytes.

Polythiophene-based sensors are known to exhibit changes in their conductivity or optical properties upon interaction with various chemical species. acs.org A poly(3-methylthiophene) electrode has been used for the voltammetric detection of sulfonamides. This suggests that a polymer derived from this compound could potentially be used to detect a range of analytes that can interact with the sulfonamide group.

Furthermore, thiophene-based chemosensors have been designed for the detection of ions. The sulfonamide group is a known hydrogen bond donor and acceptor and can also coordinate to metal ions, making it a versatile recognition motif. By designing appropriate derivatives of this compound, it may be possible to create selective sensors for various ions and small molecules.

Supramolecular Assembly and Self-Assembled Structures Incorporating this compound

Supramolecular assembly, driven by non-covalent interactions such as hydrogen bonding and π-π stacking, is a powerful tool for creating well-ordered nanostructures from molecular building blocks. The structure of this compound, with its aromatic thiophene ring and hydrogen-bonding sulfonamide group, makes it an excellent candidate for use in supramolecular chemistry.

Thiophene derivatives are known to self-assemble into various nanostructures, including nanowires and two-dimensional crystals. uh.edu The final structure is influenced by factors such as the molecular shape and intermolecular interactions. The sulfonamide group is a strong hydrogen-bonding motif and can direct the self-assembly of molecules into well-defined architectures.

The interplay between the π-π stacking of the thiophene rings and the hydrogen bonding of the sulfonamide groups in derivatives of this compound could lead to the formation of complex and functional supramolecular structures. These structures could find applications in areas such as organic electronics, where the long-range order is crucial for efficient charge transport.

Development of Advanced Materials with Tunable Properties

A key advantage of organic materials is the ability to tune their properties through chemical synthesis. By modifying the structure of this compound, a wide range of advanced materials with tailored properties can be envisioned.

The introduction of different substituents onto the thiophene ring or the sulfonamide nitrogen can be used to systematically alter the electronic, optical, and physical properties of the resulting materials. For example, attaching different alkyl or aryl groups to the sulfonamide nitrogen could influence the solubility and self-assembly behavior. Similarly, further functionalization of the thiophene ring could be used to tune the bandgap of the corresponding polymers for applications in organic solar cells or as electrochromic materials. google.com

The development of thiophene-based covalent organic frameworks (COFs) has also emerged as a promising area. nih.gov These materials possess high porosity and ordered structures, making them suitable for applications in gas storage, catalysis, and sensing. It is plausible that derivatives of this compound could be used as building blocks for the synthesis of novel COFs with unique functionalities arising from the sulfonamide groups within the pores.

Material Class Tunable Property Potential Application
Functional PolymersElectronic bandgap, solubility, conductivityOrganic electronics, sensors, electrochromic devices. google.com
Supramolecular GelsGelation properties, response to stimuliSmart materials, drug delivery.
Covalent Organic Frameworks (COFs)Porosity, catalytic activity, selectivityGas separation, heterogeneous catalysis, chemical sensing. nih.gov

Analytical Methodologies for Detection and Quantification of 4 Methylthiophene 3 Sulfonamide in Research Matrices

Chromatographic Techniques (HPLC, GC, TLC) for Purity Assessment and Separation

Chromatographic techniques are fundamental in the analysis of 4-methylthiophene-3-sulfonamide, allowing for its separation from impurities and related compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of sulfonamides. For compounds similar to this compound, reversed-phase HPLC is often employed. A C18 column is a common choice for the stationary phase, offering good separation for a range of sulfonamides. molnar-institute.com Gradient elution, where the mobile phase composition is changed over the course of the analysis, can be effective in separating multiple components in a mixture. nih.gov For instance, a mobile phase consisting of a mixture of methanol, acetonitrile, and a phosphate (B84403) buffer can provide good selectivity. molnar-institute.com The use of a diode-array detector (DAD) allows for the simultaneous monitoring of absorbance at multiple wavelengths, aiding in peak identification and purity assessment. nih.gov A simple and rapid HPLC-UV method has been developed for monitoring thiophenic compounds, which could be adapted for this compound. mdpi.com

Gas Chromatography (GC): GC is another powerful separation technique, particularly for volatile and thermally stable compounds. While direct analysis of sulfonamides by GC can be challenging due to their polarity and potential for thermal degradation, derivatization can overcome these limitations. Methylation is a common derivatization technique used for sulfonamides, making them more volatile and suitable for GC analysis. nih.govnih.gov The use of a flame photometric detector (FPD) or a sulfur chemiluminescence detector (SCD) provides high sensitivity and selectivity for sulfur-containing compounds like this compound. shimadzu.comshimadzu.com Two-dimensional GC (2D-GC) can offer enhanced resolution for complex samples by using two columns with different selectivities. hpst.cz

Thin-Layer Chromatography (TLC): TLC is a simple, cost-effective, and rapid method for the qualitative analysis and screening of sulfonamides. usda.govtandfonline.comnih.gov A silica (B1680970) gel plate is typically used as the stationary phase, and a solvent system such as chloroform/n-butanol can be employed for development. tandfonline.com Visualization of the separated spots can be achieved by spraying with a reagent like fluorescamine, which reacts with the primary amino group of the sulfonamide to produce a fluorescent product under UV light. usda.govtandfonline.com The Rf value (retention factor) can be used for identification by comparing it to that of a standard.

Table 1: Comparison of Chromatographic Techniques for Sulfonamide Analysis

TechniqueStationary PhaseMobile Phase/Carrier GasDetectionApplication
HPLC C18, Silica Gel nih.govAcetonitrile/Water, Methanol/Buffer molnar-institute.commdpi.comUV-Vis, DAD nih.govPurity, Quantification
GC DB-624, INNOWax hpst.czscirp.orgHelium, Nitrogen scirp.orgFID, FPD, SCD shimadzu.comshimadzu.comhpst.czPurity, Trace Analysis
TLC Silica Gel tandfonline.comChloroform/n-butanol tandfonline.comUV Light, Fluorescamine Spray usda.govtandfonline.comScreening, Identification

Hyphenated Techniques (LC-MS/MS, GC-MS) for Trace Analysis and Mechanistic Degradation Product Identification

Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of mass spectrometry, are indispensable for trace analysis and structural elucidation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique for the determination of sulfonamides in various matrices. acgpubs.orgresearchgate.net It has become a preferred method for residue analysis due to its ability to analyze polar and non-volatile compounds without derivatization. acgpubs.org The use of an ion-spray interface is common for the analysis of sulfonamides. nih.gov In tandem mass spectrometry (MS/MS), a specific parent ion is selected and fragmented to produce daughter ions, providing a high degree of specificity and structural information. nih.gov This is particularly useful for identifying degradation products and for confirming the presence of the analyte at low concentrations. nih.govusda.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation capabilities of GC with the detection power of mass spectrometry. This technique is valuable for the analysis of thiophene (B33073) compounds and their derivatives. acs.orgresearchgate.net Electron impact (EI) is a common ionization method used in GC-MS. While direct analysis of some sulfonamides can be challenging, derivatization can make them amenable to GC-MS analysis. nih.gov The resulting mass spectra provide a molecular fingerprint that can be used for identification.

Spectrophotometric Methods (UV-Vis) for Concentration Determination in Solution

UV-Visible (UV-Vis) Spectrophotometry: UV-Vis spectrophotometry is a straightforward and cost-effective method for determining the concentration of a compound in solution, provided it has a suitable chromophore. Thiophene and its derivatives typically exhibit UV absorption. rsc.org The concentration of this compound in a pure solution can be determined by measuring its absorbance at a specific wavelength (λmax) and using a calibration curve prepared with standards of known concentrations. This method is often used for rapid quantification when the sample matrix is simple and free of interfering substances.

Voltammetric and Other Electrochemical Methods for Quantitative Analysis

Electrochemical methods offer a sensitive, rapid, and low-cost alternative for the analysis of sulfonamides. benthamdirect.comtandfonline.com These techniques are based on the electrochemical oxidation or reduction of the analyte at an electrode surface. tandfonline.com

Voltammetry: Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) can be used for the quantitative analysis of sulfonamides. nih.gov The electroactivity of sulfonamides, which can be oxidized at the amine group and reduced at the –SO2 group, makes them suitable for electrochemical detection. tandfonline.com Modified electrodes, such as those based on carbon materials (e.g., glassy carbon, carbon paste), can enhance the sensitivity and selectivity of the measurement. nih.govresearchgate.net The peak current in a voltammogram is proportional to the concentration of the analyte, allowing for quantification.

Potentiometry: Potentiometric sensors, including ion-selective electrodes, have also been developed for the determination of sulfonamides. tandfonline.com These sensors measure the potential difference between a sensing electrode and a reference electrode, which is related to the activity (and thus concentration) of the analyte.

Table 2: Electrochemical Methods for Sulfonamide Determination

TechniquePrincipleElectrode TypeApplication
Voltammetry (CV, DPV, SWV) Measures current as a function of applied potential. nih.govGlassy Carbon, Carbon Paste, Boron-Doped Diamond tandfonline.comresearchgate.netQuantitative Analysis
Potentiometry Measures potential at zero current. tandfonline.comIon-Selective Electrodes tandfonline.comConcentration Measurement

Quantitative NMR Spectroscopy for Purity and Reaction Monitoring

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: qNMR is a powerful primary ratio method that can be used for the purity assessment and quantification of organic molecules without the need for an identical reference standard. nih.govresearchgate.net The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By integrating the signals of the analyte and a certified internal standard of known concentration, the absolute quantity of the analyte can be determined with high accuracy and precision. youtube.com ¹H NMR is commonly used for this purpose. rsc.org This technique is particularly valuable for certifying reference materials and for monitoring the progress of chemical reactions by quantifying the disappearance of reactants and the appearance of products over time.

Development of Automated Analytical Platforms for High-Throughput Screening

The demand for rapid analysis of large numbers of samples has driven the development of automated analytical platforms.

High-Throughput Screening (HTS): HTS combines automation, robotics, and data processing to screen large compound libraries for biological activity or other properties. bmglabtech.comdispendix.com While often associated with drug discovery, the principles of HTS can be applied to the analysis of chemical compounds. Automated liquid handling systems can prepare samples in microplate formats (e.g., 96-well or 384-well plates), which are then analyzed by a detector, such as a plate reader or an automated flow cytometer. ugent.benih.gov For this compound, an HTS setup could be developed using a suitable assay, for example, a colorimetric or fluorometric reaction that is specific to the sulfonamide group, allowing for the rapid quantification of many samples. Fully automated flow-through synthesis and analysis systems have also been developed for the rapid generation and purification of sulfonamide libraries. acs.org

Environmental Aspects and Degradation Pathways of 4 Methylthiophene 3 Sulfonamide

Photodegradation Mechanisms and Identification of Photoproducts

Photodegradation, the breakdown of compounds by light, is a significant abiotic degradation pathway for many organic pollutants in the environment. For sulfonamides, photodegradation can proceed through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, mediated by photosensitizing agents present in the environment like dissolved organic matter.

The photodegradation of sulfonamides often involves several key reactions. One of the primary mechanisms is the cleavage of the sulfur-nitrogen (S-N) bond in the sulfonamide group. This can lead to the formation of sulfanilic acid derivatives and the corresponding amine from the other part of the molecule. Another common pathway is the hydroxylation of the aromatic rings, in this case, the thiophene (B33073) ring, by hydroxyl radicals, which are highly reactive species generated in sunlit waters.

For 4-Methylthiophene-3-sulfonamide, the thiophene ring's sulfur atom can also be a site for photooxidation, potentially leading to the formation of sulfoxides. The methyl group on the thiophene ring may also undergo oxidation. Based on these general mechanisms, a number of potential photoproducts can be hypothesized.

Table 1: Potential Photodegradation Products of this compound

Proposed Photoproduct Formation Pathway
4-Methylthiophene-3-sulfinic acid S-N bond cleavage
Aminosulfonic acid S-N bond cleavage
Hydroxylated this compound Hydroxyl radical attack on the thiophene ring
4-Hydroxymethylthiophene-3-sulfonamide Oxidation of the methyl group

It is important to note that the specific products formed and the rate of degradation would depend on various environmental factors such as pH, the presence of dissolved organic matter, and the intensity of solar radiation.

Microbial Degradation Pathways in Environmental Matrices (e.g., soil, water)

Microbial degradation is a key process in the removal of organic contaminants from soil and water. The biodegradability of a compound like this compound depends on the ability of microorganisms to produce enzymes that can break it down. While sulfonamides as a class are often considered to be recalcitrant to biodegradation, numerous microorganisms have been identified that can degrade them, often through co-metabolism where the compound is broken down in the presence of another primary substrate. epa.gov

The microbial degradation of sulfonamides can proceed through various pathways, including:

Hydrolysis of the S-N bond: Similar to photodegradation, this is a common initial step in microbial degradation.

Hydroxylation: Microorganisms can introduce hydroxyl groups onto the aromatic rings, making the compound more water-soluble and susceptible to further degradation.

N-acetylation: Some bacteria can acetylate the amine group of the sulfonamide, which can alter its biological activity and persistence.

Ring cleavage: Eventually, microorganisms may be able to break open the thiophene ring, leading to more complete mineralization.

Bacteria from genera such as Pseudomonas, Acinetobacter, and Klebsiella have been implicated in the degradation of sulfonamides. nih.gov For the thiophene moiety, bacteria of the genus Rhodococcus have been shown to degrade substituted thiophenes, utilizing them as a sole source of carbon and energy. researchgate.net The degradation of the thiophene ring often involves oxidation of the sulfur atom and subsequent cleavage of the ring.

Table 2: Potential Microbial Degradation Products of this compound

Proposed Intermediate Metabolic Process
4-Methylthiophene-3-sulfonic acid Hydrolysis of the sulfonamide
3-Aminosulfonyl-4-methylthiophene derivatives N-dealkylation or N-oxidation
Dihydroxy-4-methylthiophene derivatives Dihydroxylation of the thiophene ring

The rate of microbial degradation in environmental matrices is influenced by factors such as soil type, organic matter content, temperature, pH, and the composition of the microbial community.

Chemical Stability under Simulated Environmental Conditions (Hydrolysis, Oxidation)

The chemical stability of this compound under typical environmental conditions determines its persistence in the absence of light or microbial activity. The two primary abiotic degradation processes, other than photodegradation, are hydrolysis and oxidation.

Hydrolysis: Sulfonamides are generally resistant to hydrolysis at neutral pH. citeab.com However, under acidic or alkaline conditions, the rate of hydrolysis can increase. The hydrolysis of the sulfonamide bond (S-N) is a key reaction, leading to the formation of the corresponding sulfonic acid and amine. For this compound, this would result in 4-methylthiophene-3-sulfonic acid and ammonia (B1221849). The thiophene ring itself is relatively stable to hydrolysis under normal environmental conditions.

Oxidation: In the environment, oxidation can be initiated by reactive oxygen species such as hydroxyl radicals. The thiophene ring in this compound is susceptible to oxidation. The sulfur atom can be oxidized to form a sulfoxide (B87167) and then a sulfone. mdpi.com Strong oxidizing agents can lead to the cleavage of the thiophene ring. The sulfonamide group is generally stable to oxidation, but the methyl group on the thiophene ring could be oxidized to a carboxylic acid group under strong oxidizing conditions.

Theoretical Prediction of Environmental Fate Parameters and Persistence

In the absence of experimental data, Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for predicting the environmental fate of chemicals. These models use the chemical structure of a compound to estimate its physicochemical properties and environmental fate parameters. Software like the US EPA's EPI (Estimation Programs Interface) Suite™ can predict properties such as:

Log Kow (Octanol-Water Partition Coefficient): This parameter indicates the potential for a chemical to bioaccumulate in organisms. A higher log Kow suggests a greater tendency to partition into fatty tissues.

Water Solubility: This affects the mobility of the compound in the environment. Higher solubility generally leads to greater transport in water.

Henry's Law Constant: This describes the partitioning of a chemical between air and water, indicating its potential for volatilization.

Biodegradation Probability: Models can predict the likelihood and rate of biodegradation.

Soil Adsorption Coefficient (Koc): This parameter predicts the tendency of a chemical to adsorb to soil and sediment, which affects its mobility and bioavailability.

Table 3: Theoretically Predicted Environmental Fate of this compound

Parameter Predicted Behavior Rationale
Persistence Moderately persistent Sulfonamide group is generally recalcitrant; thiophene ring can be degraded but may require specific microbial populations.
Bioaccumulation Low to moderate potential The molecule has polar functional groups, which generally limit partitioning into lipids.
Mobility in Soil Moderate Dependent on soil pH and organic matter content; the compound's moderate polarity suggests it could be mobile in some soil types.

| Distribution | Primarily in water and soil | Low predicted volatility suggests it will not be a significant atmospheric contaminant. |

These theoretical predictions provide a preliminary assessment of the environmental fate of this compound. However, experimental studies are necessary to confirm these predictions and to fully understand the environmental risks associated with this compound.

Future Perspectives and Emerging Research Directions for 4 Methylthiophene 3 Sulfonamide Chemistry

Exploration of Novel Sustainable Synthetic Routes and Methodologies

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, and the production of 4-Methylthiophene-3-sulfonamide is no exception. Researchers are actively exploring more sustainable and efficient methods to construct this and related thiophene-sulfonamide scaffolds.

Key Developments:

Flow Chemistry: Continuous flow technologies are being investigated to enable a safer, more scalable, and eco-friendly synthesis of sulfonamides. nih.gov These systems allow for precise control over reaction parameters, minimizing waste and the use of hazardous reagents. nih.govnih.gov The synthesis of sulfonyl chlorides, key precursors to sulfonamides, has been optimized in continuous flow reactors, offering high space-time yields and improved safety by mitigating thermal runaway risks. nih.gov Fully automated flow-through processes have also been developed for the production of secondary sulfonamides, demonstrating the potential for high-purity library synthesis without the need for traditional purification methods. cyberleninka.ru

Green Catalysis: Metal-free synthesis methodologies are gaining traction to reduce metal toxicity and advance green chemistry. google.com This includes the use of novel catalytic systems and environmentally benign reagents. For instance, methods employing eosin (B541160) Y as a metal-free photoredox catalyst for the synthesis of sulfonamides from thiols and phenylhydrazines under mild conditions have been reported. google.com

Alternative Reagents and Solvents: Research is focused on replacing hazardous chemicals with greener alternatives. This includes the use of "table salt" as a source of "electrophilic chlorine" in ethanol (B145695) for the synthesis of halogenated thiophenes, and the exploration of deep eutectic solvents as environmentally friendly reaction media. cabidigitallibrary.orggoogle.com The development of one-pot synthesis protocols further contributes to the sustainability of these processes.

Future work in this area will likely focus on the integration of these green methodologies for the specific, high-yield synthesis of this compound, moving away from traditional, less efficient batch processes.

Discovery of New Molecular Targets and Mechanistic Modalities for Biological Interactions

While the sulfonamide group is a well-established pharmacophore, particularly known for its interaction with carbonic anhydrases (CAs), future research is set to uncover a wider range of biological targets for this compound and its derivatives.

Emerging Targets and Mechanisms:

Aminoacyl-tRNA Synthetases (aaRS): Recent patent literature has identified this compound as a key intermediate in the synthesis of novel inhibitors of bacterial aminoacyl-tRNA synthetases, specifically leucyl-tRNA synthetase. nih.gov These enzymes are essential for bacterial viability and represent a promising target for the development of new antibacterial agents with a reduced likelihood of resistance development. nih.gov

Carbonic Anhydrase Isoform Selectivity: The thiophene (B33073) moiety plays a crucial role in the inhibitory activity and selectivity of sulfonamides against different carbonic anhydrase isoforms. nih.gov Studies have shown that incorporating a thiophene tail can lead to highly effective inhibition of tumor-associated isoforms like hCA IX and XII, while showing lower potency against more ubiquitous isoforms like hCA I and II. oakwoodchemical.com This isoform-selectivity is a key area of future research for developing more targeted therapies for conditions like cancer and glaucoma with fewer side effects. mdpi.commedcraveonline.com

Other Therapeutic Areas: The therapeutic potential of thiophene-containing compounds is vast, with demonstrated activities including anti-inflammatory, antipsychotic, anti-arrhythmic, and anti-cancer effects. nih.gov Future investigations will likely explore the efficacy of this compound in these and other disease areas.

The exploration of these new molecular targets will be coupled with detailed mechanistic studies, including X-ray crystallography and molecular modeling, to understand the precise interactions at the atomic level and guide the design of more potent and selective next-generation therapeutics. oakwoodchemical.com

Development of Next-Generation Materials and Smart Systems Utilizing this compound Scaffolds

The unique electronic and optical properties of the thiophene ring make it a valuable building block for advanced materials. The incorporation of a sulfonamide group can further tailor these properties, opening up new avenues for the development of smart systems.

Potential Applications in Materials Science:

Organic Electronics: Thiophene-based polymers are cornerstones in the field of organic electronics due to their conductivity and processability. globalresearchonline.netfrontiersin.org They are utilized in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors. frontiersin.orgresearchgate.net The specific substitution pattern of this compound could be leveraged to fine-tune the electronic properties of such polymers for enhanced performance.

Sensors: The reactivity and binding properties of the sulfonamide and thiophene moieties make them suitable for the development of chemical sensors. These materials could be designed to detect specific analytes through changes in their optical or electronic properties.

Smart Materials: Functionalized thiophene polymers can exhibit electrochromic properties, changing color in response to an electrical potential. alpa.uy This makes them promising for applications in smart windows, displays, and other responsive systems. The sulfonamide group in this compound could be functionalized to introduce additional responsiveness to stimuli like pH or specific ions.

Future research will focus on the synthesis and characterization of polymers and oligomers incorporating the this compound unit to explore their potential in these and other emerging material applications.

Integration with Artificial Intelligence and Machine Learning for Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemistry by accelerating the design and discovery of new molecules with desired properties.

AI and ML in this compound Research:

Predictive Modeling: Machine learning models, such as Random Forest, Artificial Neural Networks, and Support Vector Machines, are being trained to predict the biological activity of sulfonamide-containing compounds. These models can screen large virtual libraries of molecules to identify promising candidates for further investigation, significantly reducing the time and cost of drug discovery. For instance, ML has been successfully used to identify novel sulfonamide-like compounds from phytochemicals with high prediction accuracy.

QSAR Studies: Quantitative Structure-Activity Relationship (QSAR) studies, often powered by ML, are used to understand the relationship between the chemical structure of a molecule and its biological activity. This allows for the rational design of more potent and selective inhibitors. Explainable AI (XAI) is also being employed to unveil the key molecular features responsible for the inhibitory activity of compounds like carbonic anhydrase inhibitors.

Material Property Prediction: AI and ML are also being applied to the design of new materials, predicting properties like electronic band gaps and charge transport characteristics. nih.govmdpi.com This can accelerate the development of novel thiophene-based polymers for electronic and optoelectronic applications.

The integration of AI and ML will be crucial for navigating the vast chemical space around the this compound scaffold, enabling the rapid identification of new drug candidates and high-performance materials.

Interdisciplinary Research Frontiers Involving this compound in Emerging Technologies

The unique combination of biological activity and material properties inherent in the this compound scaffold positions it at the intersection of several scientific disciplines, paving the way for its use in a variety of emerging technologies.

Cross-Disciplinary Opportunities:

Bioelectronics: The development of biocompatible electronic materials is a major research frontier. Thiophene-based polymers are already being explored for this purpose, and the incorporation of a biologically active moiety like a sulfonamide could lead to the creation of novel bio-integrated sensors and therapeutic devices.

Organic Solar Cells: Thiophene derivatives are extensively used as donor materials in organic solar cells. The specific electronic properties of this compound could be harnessed to design new, more efficient light-harvesting materials.

Drug Delivery Systems: The sulfonamide group can be functionalized to attach to drug delivery vehicles, while the thiophene core can be further modified to control the release of therapeutic agents. This could lead to the development of targeted and controlled-release drug delivery systems.

Food Science: Interestingly, this compound has been identified as a flavoring component in some food products, such as sausages. cabidigitallibrary.org Further research could explore its role in food chemistry and potentially lead to new applications as a food additive.

The future of this compound chemistry will be characterized by increasing collaboration between chemists, biologists, materials scientists, and engineers to fully exploit its potential in these and other innovative technologies.

Broader Impact and Conceptual Advancements in Heterocyclic and Sulfonamide Chemistry

The focused study of this compound and its derivatives is poised to contribute to the broader conceptual understanding of heterocyclic and sulfonamide chemistry.

Anticipated Advancements:

Structure-Property Relationships: Detailed investigations into how the methyl and sulfonamide substituents on the thiophene ring influence its reactivity, electronic properties, and biological activity will provide valuable insights for the design of other functionalized heterocyclic compounds.

New Reaction Methodologies: The drive for more efficient and sustainable syntheses of this compound will likely lead to the development of novel synthetic methods that can be applied to a wide range of other heterocyclic and sulfonamide-containing molecules.

Expanding the Pharmacological Landscape: The identification of new biological targets for thiophene-sulfonamides beyond carbonic anhydrases, such as aminoacyl-tRNA synthetases, will broaden the known pharmacological utility of this important class of compounds and open up new avenues for drug discovery. nih.gov

Bridging Medicinal and Materials Chemistry: The exploration of this compound in both therapeutic and material contexts will help to bridge the gap between these two fields, fostering the development of "theranostic" agents and other multifunctional molecules.

Q & A

Q. What are the standard synthetic routes for 4-Methylthiophene-3-sulfonamide, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves cyclization of sulfur-containing precursors, followed by sulfonamide functionalization. For example, thiophene derivatives can be synthesized via cyclization with sulfur and triethylamine, as demonstrated in the synthesis of 2-amino-5-(methyl 2-O-benzyl-4,6-O-benzylidene-3-deoxy-α-D-altropyranosid-3-yl)thiophene-3-carboxylic acid derivatives . Key intermediates are characterized using NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry. Yields and purity are confirmed via microanalysis and melting point determination .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : Assign peaks for the methyl group (δ ~2.5 ppm for CH₃ in thiophene) and sulfonamide protons (δ ~7-8 ppm for NH₂). Compare with literature data for analogous sulfonamides .
  • IR Spectroscopy : Identify S=O stretches (~1350-1150 cm⁻¹) and N-H bends (~1600 cm⁻¹).
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How can researchers assess the purity of this compound in academic settings?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and compare retention times against standards.
  • Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica gel plates and appropriate eluents (e.g., ethyl acetate/hexane mixtures).
  • Elemental Analysis : Verify C, H, N, and S percentages to confirm stoichiometric purity .

Advanced Research Questions

Q. How can researchers address low yields in the sulfonamide functionalization step during synthesis?

Methodological Answer: Low yields often arise from steric hindrance or competing side reactions. Optimize reaction conditions by:

  • Temperature Control : Conduct reactions at 0–5°C to minimize decomposition.
  • Catalyst Screening : Test bases like triethylamine or DMAP to enhance nucleophilic substitution.
  • Protecting Group Strategy : Introduce temporary protecting groups (e.g., acetyl) on reactive sites .

Q. How should researchers resolve contradictions in reported spectroscopic data for sulfonamide derivatives?

Methodological Answer:

  • Cross-Validation : Compare data across multiple techniques (e.g., NMR, X-ray crystallography) and replicate experiments under standardized conditions.
  • Solvent Effects : Note solvent-dependent shifts (e.g., DMSO vs. CDCl₃ in NMR).
  • Computational Modeling : Use DFT calculations to predict NMR/IR spectra and identify discrepancies .

Q. What advanced strategies are recommended for studying the stability of this compound under varying pH and temperature?

Methodological Answer:

  • Accelerated Stability Studies : Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS.
  • pH-Dependent Kinetics : Use buffered solutions (pH 1–13) and monitor hydrolysis rates via UV-Vis spectroscopy.
  • Crystallography : Compare crystal structures before/after stress testing to identify degradation pathways .

Q. How can computational methods predict the reactivity of this compound in biological systems?

Methodological Answer:

  • Molecular Docking : Simulate interactions with target enzymes (e.g., carbonic anhydrase) using AutoDock Vina.
  • QSAR Modeling : Correlate electronic properties (e.g., Hammett σ values) with bioactivity data from analogous sulfonamides.
  • ADMET Prediction : Use tools like SwissADME to estimate absorption and toxicity profiles .

Q. What experimental protocols ensure reproducibility in studies involving this compound?

Methodological Answer:

  • Detailed Reporting : Document all parameters (e.g., solvent purity, stirring rates, drying times) as per IUPAC guidelines.
  • Reagent Batches : Use the same supplier for critical reagents (e.g., triethylamine from Kanto Reagents) to minimize variability.
  • Independent Replication : Collaborate with external labs to validate key findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.